molecular formula C21H20N4O3S B2710160 ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 376358-26-8

ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2710160
CAS No.: 376358-26-8
M. Wt: 408.48
InChI Key: CVDYFIAXWFUOFN-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidinone derivative characterized by a pyrazole ring substituted with phenyl and thiophen-2-yl groups at the 4-position of the pyrimidine core. Such compounds are typically synthesized via multi-component reactions, such as the Biginelli reaction, which involves aldehydes, β-keto esters, and urea/thiourea derivatives . Tetrahydropyrimidinones are pharmacologically significant, with reported activities including antibacterial, antihypertensive, and anticancer properties . The structural uniqueness of this compound lies in its thiophene-containing pyrazole substituent, which may enhance electronic interactions and bioavailability compared to simpler analogs.

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-28-20(26)17-13(2)22-21(27)23-19(17)15-12-25(14-8-5-4-6-9-14)24-18(15)16-10-7-11-29-16/h4-12,19H,3H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDYFIAXWFUOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction to increase yield and purity. This can include the use of different catalysts, solvents, and reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs arise from substitutions on the pyrimidine ring, pyrazole/thiazole moieties, and functional groups (e.g., oxo vs. thioxo). Below is a comparative analysis:

Table 1: Substituent and Functional Group Comparisons
Compound Name Substituents at Position 4 of Pyrimidine Functional Group at Position 2 Core Ring System Key Structural Features Reference
Target Compound 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl Oxo (C=O) Tetrahydropyrimidine Thiophene-pyrazole hybrid -
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... 3-(3,4-Dichlorophenyl)-1-phenyl-pyrazole Oxo Thiazolo[3,2-a]pyrimidine Dichlorophenyl group; fused thiazole ring
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-... 5-Chloro-3-methyl-1-phenyl-pyrazole Oxo Tetrahydropyrimidine Chlorine substitution enhances electronegativity
Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-... 3-Methylthiophen-2-yl Oxo Tetrahydropyrimidine Methyl-thiophene alters lipophilicity
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-... 1,3-Diphenyl-pyrazole Thioxo (C=S) Tetrahydropyrimidine Thioxo group impacts hydrogen bonding
Key Observations:
  • Thiophene vs. Phenyl/Chloro Substitutions : The target compound’s thiophene-pyrazole substituent may improve π-π stacking interactions compared to dichlorophenyl () or chloro-methylphenyl () analogs .
  • Oxo vs. Thioxo : The thioxo group in increases sulfur-mediated interactions but reduces solubility compared to the oxo group in the target compound .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Antimicrobial Activity: Pyrimidinones with chloro substituents () show enhanced antibacterial effects due to increased electronegativity .
  • Solubility : Methoxy groups () improve water solubility compared to phenyl/thiophene substituents .

Crystallographic and Spectroscopic Insights

  • Molecular Conformation : The title compound in displays a puckered pyrimidine ring (deviation: 0.224 Å), influencing crystal packing via C–H···O bonds .

Biological Activity

Ethyl 6-methyl-2-oxo-4-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 376358-26-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant data tables and research findings.

Structural Characteristics

The molecular formula of this compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S. The compound exhibits a molecular weight of 408.474 g/mol and has a density of approximately 1.4 g/cm³. Its boiling point is recorded at 567.8 °C under standard atmospheric pressure .

PropertyValue
Molecular FormulaC21H20N4O3S
Molecular Weight408.474 g/mol
Density1.4 g/cm³
Boiling Point567.8 °C
Flash Point297.2 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms. In vitro assays using human lung adenocarcinoma cell lines (A549) demonstrated that the compound exhibits significant cytotoxicity, comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring can enhance or diminish anticancer efficacy.

Case Study: A549 Cell Line

In a controlled experiment, A549 cells were treated with varying concentrations of the compound for 24 hours, followed by an MTT assay to assess cell viability. The results indicated a dose-dependent decrease in viability, with IC50 values suggesting potent anticancer properties.

Table 2: Anticancer Activity Results

Compound Concentration (µM)Cell Viability (%)
0 (Control)100
1085
5060
10030

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Case Study: Antimicrobial Screening

In vitro screening against clinically relevant pathogens revealed that the compound effectively inhibited bacterial growth at low concentrations.

Table 3: Antimicrobial Activity Results

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa>32

Q & A

Q. What are the recommended synthetic methodologies for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?

The compound can be synthesized via a modified Biginelli reaction, involving a one-pot condensation of an aldehyde (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde), ethyl acetoacetate, and urea/thiourea derivatives under acidic conditions. Optimal yields (70–78%) are achieved using acetic acid/acetic anhydride as a solvent system with sodium acetate as a catalyst, followed by refluxing for 8–10 hours . Recrystallization from ethyl acetate/ethanol (3:2) improves purity. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and confirm purity using HPLC .

Q. How should researchers characterize the compound’s structural and stereochemical properties?

  • X-ray crystallography : Resolve the tetrahydropyrimidine ring conformation (flattened boat) and dihedral angles between fused heterocycles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., methyl groups at C6 and thiophenyl/pyrazole moieties). IR spectroscopy verifies carbonyl stretches (C=O at ~1700 cm1 ^{-1}) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 450–460) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

Screen for antimicrobial activity using agar diffusion assays (e.g., Staphylococcus aureus, E. coli) at 50–100 µg/mL. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Compare results with structurally related pyrimidinones, which show antitumor (IC50_{50} = 12–25 µM) and anti-inflammatory activity (COX-2 inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s biological efficacy?

  • Substituent effects : Replace the thiophene ring with furan or chloro-phenyl groups to modulate lipophilicity (logP) and enhance blood-brain barrier penetration .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (C=O at C2) and hydrophobic regions (methyl at C6) using molecular docking (e.g., AutoDock Vina) against target proteins like dihydrofolate reductase .
  • Bioisosteric replacements : Substitute the pyrazole moiety with triazoles to improve metabolic stability .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC50_{50}50​ values across studies)?

  • Orthogonal assays : Validate antitumor activity using both MTT and clonogenic assays to rule out false positives.
  • Structural analogs : Synthesize derivatives lacking the methyl or thiophenyl groups to isolate contributing pharmacophores .
  • Batch consistency : Ensure synthetic reproducibility via strict control of reaction stoichiometry (1:1:1 aldehyde/β-ketoester/urea) and purification protocols .

Q. What advanced techniques are recommended for analyzing stereochemical effects on bioactivity?

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to assess enantioselective activity .
  • Circular dichroism (CD) : Correlate Cotton effects (e.g., at 220–250 nm) with conformational stability in solution .
  • Crystallography : Compare X-ray structures of active vs. inactive analogs to identify critical torsion angles (e.g., C5 deviation >0.2 Å reduces activity) .

Q. How can computational methods predict metabolic pathways and toxicity risks?

  • In silico metabolism : Use GLORYx or ADMET Predictor to identify likely Phase I oxidation sites (e.g., thiophene ring) and Phase II glucuronidation .
  • Toxicity profiling : Screen for hERG inhibition (CardioTox) and hepatotoxicity (ProTox-II) to prioritize derivatives with lower risk .

Methodological Notes

  • Synthetic Optimization : Adjust reaction pH (<3) to minimize side products like open-chain intermediates .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivatives) .
  • Controlled Studies : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays) to benchmark activity .

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